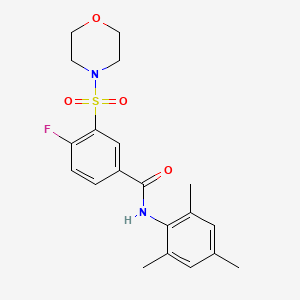![molecular formula C15H9N3O4 B5727885 {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile, also known as MNPF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MNPF is a member of the nitrofuran family, which has been extensively studied for its antimicrobial and anticancer properties. In
Mechanism of Action
The mechanism of action of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile is not fully understood. However, studies have suggested that {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its safety and efficacy in humans. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile also has limitations, such as its limited solubility in aqueous solutions and its potential instability under certain conditions.
Future Directions
There are several future directions for the study of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile. One area of research is the development of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile derivatives with improved solubility and stability. Another area of research is the investigation of the potential therapeutic applications of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile in the treatment of cancer and infectious diseases. Additionally, further studies are needed to determine the safety and efficacy of {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile in humans.
In conclusion, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile is a synthetic compound with potential therapeutic applications in various fields of medicine. Its ease of synthesis, low toxicity, and potential therapeutic applications make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action, safety, and efficacy in humans.
Synthesis Methods
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile can be synthesized by the reaction of 2-methoxy-4-nitrobenzaldehyde with malononitrile in the presence of a catalyst such as piperidine. The reaction yields a yellow crystalline product, which can be purified by recrystallization.
Scientific Research Applications
{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has shown promising results in inhibiting the growth of cancer cells. {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has also been studied for its antimicrobial properties, specifically against gram-positive bacteria. In addition, {[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c1-21-15-7-11(18(19)20)2-4-13(15)14-5-3-12(22-14)6-10(8-16)9-17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXWISTWTZGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(2-Methoxy-4-nitrophenyl)furan-2-yl]methylidene]propanedinitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5727863.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5727869.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)

![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)